molecular formula C5H5ClN2O2 B1441438 Pyrimidine-2-carboxylic acid hydrochloride CAS No. 433214-15-4

Pyrimidine-2-carboxylic acid hydrochloride

Cat. No.: B1441438
CAS No.: 433214-15-4
M. Wt: 160.56 g/mol
InChI Key: GPKJPVULGYVDQA-UHFFFAOYSA-N
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Description

Pyrimidine-2-carboxylic acid hydrochloride is a heterocyclic aromatic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Biochemical Analysis

Biochemical Properties

Pyrimidine-2-carboxylic acid hydrochloride participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in nucleotide synthesis and metabolism, such as dihydroorotate dehydrogenase (DHODH), which plays a critical role in the de novo synthesis of pyrimidine nucleotides . These interactions can modulate the activity of the enzymes, affecting the overall metabolic flux and cellular function.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it can modulate cellular metabolism by altering the levels of key metabolites and intermediates in the pyrimidine biosynthesis pathway .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it has been reported to inhibit the activity of DHODH by binding to its active site, thereby reducing the synthesis of pyrimidine nucleotides . This inhibition can lead to changes in gene expression and cellular function, as the availability of nucleotides is crucial for DNA and RNA synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cell proliferation and metabolic activity. At high doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as DHODH and orotate phosphoribosyltransferase (OPRT), influencing the synthesis and degradation of pyrimidine nucleotides . These interactions can affect the overall metabolic flux and the levels of key metabolites, impacting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through nucleoside transporters and distributed to various cellular compartments . The localization and accumulation of the compound can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the nucleus, where it can interact with DNA and RNA, influencing gene expression and nucleic acid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidines with ketones under specific conditions. For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize various pyrimidine derivatives . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. These methods are designed to maximize yield and minimize the use of hazardous reagents. The use of metal-free oxidation and photocatalysis strategies are some of the approaches used in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can convert it into other functionalized pyrimidine derivatives.

    Substitution: It can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include a range of substituted pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Pyrimidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pyrimidine: The parent compound, which is a simple six-membered ring with two nitrogen atoms.

    Pyrimidine-4-carboxylic acid: Another derivative with a carboxyl group at the 4-position.

    Pyrimidine-5-carboxylic acid: A derivative with a carboxyl group at the 5-position.

Uniqueness: Pyrimidine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific functionalization allows for targeted interactions in biological systems, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

pyrimidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2.ClH/c8-5(9)4-6-2-1-3-7-4;/h1-3H,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKJPVULGYVDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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